2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its benzyloxycarbonyl group attached to an amino group, which is further connected to a dichlorobenzoic acid moiety. The presence of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of chlorine atoms can produce various substituted benzoic acids .
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The dichlorobenzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective properties.
(5-Oxooxazolidin-4-yl)acetic acid: Used as a protection for the α-carboxyl group of aspartic acid.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C15H11Cl2NO4 |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
3,5-dichloro-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H11Cl2NO4/c16-10-6-11(14(19)20)13(12(17)7-10)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
InChI Key |
CHSYHJQKEMDOJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
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